molecular formula C12H22N2O3 B1289645 Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 1250991-27-5

Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B1289645
CAS No.: 1250991-27-5
M. Wt: 242.31 g/mol
InChI Key: PEAPNBGPRYMRNJ-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-3-oxa-9-azabicyclo[331]nonane-9-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of functional groups: Amino and carboxylate groups are introduced through specific reactions, often involving reagents like tert-butyl chloroformate and amines.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects in biological systems.

Comparison with Similar Compounds

Similar compounds to tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate include:

    Tert-butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate: This compound has a similar bicyclic structure but differs in the functional groups attached.

    Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate: Another similar compound with a hydroxyl group instead of an amino group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-9-4-8(13)5-10(14)7-16-6-9/h8-10H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAPNBGPRYMRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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